N,3-二甲基苯磺酰胺

描述

Synthesis Analysis

The synthesis of N,N-dimethylbenzenesulfonamide derivatives has been described in the literature . The target compounds were obtained through employing a series of heterocyclization reactions utilizing key intermediate hydrazide hydrazone derivatives .Molecular Structure Analysis

The molecular structure of N,3-Dimethylbenzenesulfonamide and its derivatives can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving N,N-dimethylbenzenesulfonamide derivatives have been studied, particularly in the context of their potential as antiproliferative agents .科学研究应用

杂芳化与生物活性

N,3-二甲基苯磺酰胺衍生物在杂芳化领域展示出显著的潜力,杂芳化是一种构建复杂有机结构的重要化学过程。一项研究合成了4-(3-二甲基氨基丙烯酰基)-N,N-二甲基苯磺酰胺和其他相关化合物,探索了它们的抗菌和抗真菌活性。这些化合物通过包括红外光谱、1H-核磁共振和质谱在内的各种分析方法进行了表征,揭示了它们在生物应用中的潜力 (Aal、El-Maghraby、Hassan 和 Bashandy,2007 年)。

邻位锂化和与亲电化合物的缩合

研究表明,N,N-二甲基苯磺酰胺可以被正丁基锂转化为邻位锂代磺酰胺,然后与各种亲电化合物缩合形成不同的化学结构。这种转化对有机合成具有影响,导致创建了在各种科学领域具有潜在用途的新分子 (Watanabe、Schwarz、Hauser、Lewis 和 Slocum,1969 年)。

气液色谱研究

二甲基甲酰胺二烷基缩醛与伯磺酰胺反应形成 N-二甲基氨基亚甲基衍生物,这些衍生物具有出色的气液色谱研究性能。该应用在分析亚微克级的物质时尤其相关,表明其在精确分析方法中的实用性 (Vandenheuvel 和 Gruber,1975 年)。

用于计算研究的合成和表征

合成了一个源自 N,3-二甲基苯磺酰胺的新化合物,并对其进行了计算研究的表征。使用 DFT/B3LYP/6-311G++(d,p) 理论水平分析了该化合物的结构和电子性质,从而深入了解了其在分子动力学模拟和与蛋白质相互作用中的潜在应用 (Murthy 等人,2018 年)。

抗癌剂中的构效关系

探索了 N,3-二甲基苯磺酰胺衍生物在抗癌剂背景下的构效关系。此类研究对于理解化学修饰如何优化分子的药理特性以用于癌症治疗至关重要 (Mun 等人,2012 年)。

抗增殖剂设计和合成

合成了 N,3-二甲基苯磺酰胺的新衍生物,并评估了它们对癌细胞系的抗增殖活性。这项研究表明了 N,3-二甲基苯磺酰胺衍生物在开发潜在癌症治疗中的作用 (Bashandy 等人,2014 年)。

抗菌和 α-葡萄糖苷酶抑制研究

合成了 N-(2,3-二甲基苯基)苯磺酰胺的新衍生物,并展示了其显着的抗菌和 α-葡萄糖苷酶抑制活性。这些发现与开发治疗细菌感染和控制糖尿病等疾病的新药相关 (Abbasi 等人,2016 年)。

化学洗涤塔中的动力学研究

研究了使用涉及 N,3-二甲基苯磺酰胺衍生物的高级氧化工艺在化学洗涤塔中挥发性有机化合物传质的动力学。这项研究对环境科学和技术具有影响,特别是在空气处理应用中 (Biard 等人,2011 年)。

体外和体内抗胰腺癌活性

一项关于 3,4-二甲氧基-N-[(2,2-二甲基-2H-色满-6-基)甲基]-N-苯基苯磺酰胺(KCN1)的研究突出了其体外和体内抗癌活性以及药理特性,提供了对潜在胰腺癌治疗的见解 (Wang 等人,2012 年)。

未来方向

The future directions for research on N,3-Dimethylbenzenesulfonamide and its derivatives could involve further exploration of their potential as antiproliferative agents . Additionally, more research is needed to fully understand their mechanism of action and to characterize their physical and chemical properties.

作用机制

Target of Action

Sulfonamides, a class of compounds to which n,3-dimethylbenzenesulfonamide belongs, are known to inhibit carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

It’s known that sulfonamides, in general, inhibit the activity of carbonic anhydrase enzymes . This inhibition disrupts the conversion between carbon dioxide and bicarbonate, leading to a change in pH balance and affecting the transport of carbon dioxide .

Biochemical Pathways

Given its potential inhibition of carbonic anhydrase enzymes, it can be inferred that it may affect pathways related to ph regulation and carbon dioxide transport .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may lead to changes in ph balance and disrupt the normal transport of carbon dioxide at the molecular and cellular levels .

属性

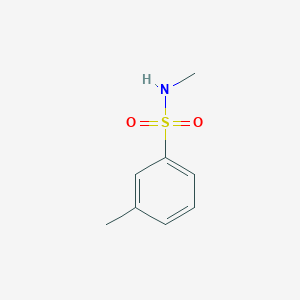

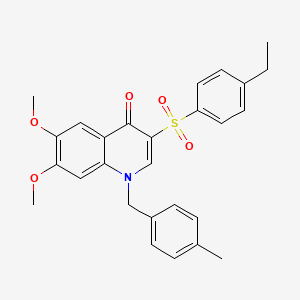

IUPAC Name |

N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)12(10,11)9-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJVRTGOWHNMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide](/img/structure/B2637241.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)

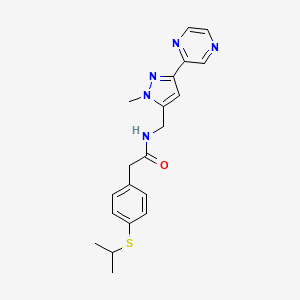

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)